BenchChemオンラインストアへようこそ!

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide

Cystic Fibrosis CFTR Modulator Pharmaceutical Intermediate

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (CAS 1083057-13-9), also denoted as tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, is a pyridine N-oxide building block that has been structurally authenticated by single-crystal X-ray diffraction. Its molecular formula is C17H19NO3 with a molecular weight of 285.34 g/mol, and it is commercially supplied as a crystalline solid with a purity specification of ≥98%.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1083057-13-9
Cat. No. B3080402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
CAS1083057-13-9
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=C([N+](=CC=C1)[O-])C2=CC(=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H19NO3/c1-12-7-6-10-18(20)15(12)13-8-5-9-14(11-13)16(19)21-17(2,3)4/h5-11H,1-4H3
InChIKeyGABVOLXSMGHLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (CAS 1083057-13-9): Procurement-Grade Overview of a Validated Lumacaftor Intermediate


2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide (CAS 1083057-13-9), also denoted as tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, is a pyridine N-oxide building block that has been structurally authenticated by single-crystal X-ray diffraction [1]. Its molecular formula is C17H19NO3 with a molecular weight of 285.34 g/mol, and it is commercially supplied as a crystalline solid with a purity specification of ≥98% . The compound is explicitly documented as a key synthetic intermediate en route to lumacaftor (VX-809), an approved CFTR corrector for cystic fibrosis therapy [1].

Why Generic 2-Arylpyridine N-Oxides Cannot Replace 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide


The tert-butoxycarbonyl (Boc) ester at the 3-position of the phenyl ring serves as a masked carboxylic acid that is essential for the final C–C bond connectivity in lumacaftor [1]. Generic 2-arylpyridine N-oxides lacking this specific Boc-protected benzoate motif would fail to deliver the requisite 3-carboxyphenyl moiety upon deprotection. Furthermore, the crystalline solid-state packing, characterized by a dihedral angle of 68.2(1)° between the benzene and pyridine rings and a defined melting point of 352–354 K, provides reproducible physical handling properties that amorphous or oil-based intermediates cannot match [1]. Substitution with the non-oxidized parent pyridine (CAS 1083057-12-8) or the 6-amino derivative (CAS 1083057-14-0) would alter both the reactivity profile and the downstream synthetic sequence .

2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide: Quantitative Evidence for Differentiated Selection


Validated Identity as a Key Lumacaftor Intermediate via Peer-Reviewed Crystallography

The compound is explicitly designated as a 'key intermediate in the synthesis of the experimental drug lumacaftor for the therapy of cystic fibrosis' in a peer-reviewed IUCrData crystallography report [1]. This establishes a direct, documented connection to an approved drug substance that generic pyridine N-oxide building blocks cannot claim. The report provides a CCDC deposition number (1444673) for structural verification.

Cystic Fibrosis CFTR Modulator Pharmaceutical Intermediate

Single-Crystal X-Ray Structure Confirming Molecular Geometry and Solid-State Packing

The compound's crystal structure reveals an interplanar dihedral angle of 68.2(1)° between the benzene and pyridine rings, a carboxyl group essentially coplanar with the benzene ring (torsion angle C12–C11–C14–O2 = −174.7(2)°), and π–π ring interactions with a centroid separation of 3.561(2) Å [1]. These geometric parameters serve as definitive identity markers for batch characterization.

Solid-State Chemistry Crystallography Quality Control

Defined Melting Point Enabling Solid-Form Identity and Purity Control

The compound crystallizes as a solid with a reported melting point of 352–354 K (79–81 °C) [1], in contrast to the precursor tert-butyl 3-(3-methylpyridin-2-yl)benzoate (CAS 1083057-12-8), which is typically handled as an oil or low-melting solid without a widely reported melting point .

Physical Characterization Solid Form Quality Assurance

N-Oxide Functionality Dictates Regioselective Downstream Functionalization

Pyridine N-oxides exhibit enhanced reactivity toward electrophilic substitution and transition-metal-catalyzed C–H functionalization compared to the parent pyridines. Computational studies demonstrate that N-oxide substrates are 'more reactive overall because the directing group interacts more strongly with Rh,' with alkyne insertion being rate-limiting [1]. This enhanced reactivity is essential for the regioselective introduction of the 6-amino group in the downstream synthesis of lumacaftor.

Regioselective Synthesis C–H Activation Pyridine Chemistry

Procurement Application Scenarios for 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide


GMP Intermediate Sourcing for Lumacaftor API Manufacturing

This compound is a documented key intermediate in the synthesis of lumacaftor (VX-809), a marketed CFTR corrector for cystic fibrosis [1]. Procurement teams sourcing intermediates for generic lumacaftor production should prioritize this compound due to its peer-reviewed structural characterization (CCDC 1444673), which provides a definitive reference for identity testing and impurity profiling. The crystalline solid form (m.p. 352–354 K) facilitates handling and quality control in kilogram-scale manufacturing environments [1].

Research-Grade Building Block for CFTR Modulator Medicinal Chemistry

Medicinal chemistry groups developing next-generation CFTR correctors can use this compound as a validated starting point. The N-oxide functionality enables regioselective C–H functionalization chemistry that is not accessible with the parent pyridine [2]. The Boc-protected benzoate ester allows for late-stage deprotection to the free carboxylic acid, a pharmacophore essential for CFTR corrector activity [1].

Solid-State Characterization and Polymorph Screening Studies

The published single-crystal structure, including hydrogen-bonding motifs (R22(18) cyclic dimers) and π–π stacking parameters (centroid separation 3.561 Å), provides a baseline for solid-form screening and crystallinity assessment [1]. This is directly relevant for laboratories conducting polymorph risk assessment or developing crystallization processes for intermediates in the lumacaftor synthetic pathway.

Quote Request

Request a Quote for 2-(3-(Tert-butoxycarbonyl)phenyl)-3-methylpyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.